2-Cyclopenten-1-one, 3-methyl-2-phenyl-
Description
2-Cyclopenten-1-one, 3-methyl-2-phenyl- (IUPAC: 3-methyl-2-phenylcyclopent-2-en-1-one) is a cyclic ketone characterized by a conjugated cyclopentenone backbone substituted with a methyl group at position 3 and a phenyl ring at position 2. This compound is notable for its presence in natural products and industrial applications. For instance, it constitutes 10.55% of the essential oil derived from Rubia cordifolia roots, highlighting its natural abundance . It also exhibits fungicidal activity, as demonstrated in guava wood vinegar, where it contributes to the inhibition of Colletotrichum coccodes, a pathogen causing black dot disease in potatoes . Structurally, the α,β-unsaturated ketone moiety enables reactivity in organic synthesis, such as participation in Michael additions or Diels-Alder reactions .
Properties
CAS No. |
50397-92-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methyl-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
OKIYRMQBCLCTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Nazarov cyclization reaction from divinyl ketones is a well-known method for synthesizing cyclopentenones . Additionally, the Saegusa–Ito oxidation from cyclopentanones and ring-closing metathesis from the corresponding dienes are also viable synthetic routes . Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclopenten-1-one, 3-methyl-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Addition: As an enone, it participates in conjugate addition reactions, such as the Michael reaction, and functions as a dienophile in Diels-Alder reactions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopenten-1-one, 3-methyl-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. As an electrophile, it can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. For example, it can activate redox-sensitive transcription factors, such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes .
Comparison with Similar Compounds
Comparison with Similar Cyclopentenone Derivatives
Cyclopentenones with varying substituents display distinct physicochemical properties, biological activities, and applications. Below is a detailed comparison:
Structural and Functional Differences
Key Research Findings
- Substituent Impact on Reactivity : Electron-withdrawing groups (e.g., phenyl, fluorine) enhance the electrophilicity of the α,β-unsaturated ketone, increasing reactivity in nucleophilic additions .
- Natural vs. Synthetic Derivatives : Natural derivatives (e.g., 3-methyl-2-phenyl-) are prioritized in antimicrobial formulations, while synthetic fluorinated analogs are tailored for drug discovery .
- Industrial Relevance: Methyl-substituted cyclopentenones serve as intermediates in surfactant and polymer synthesis, whereas phenolic derivatives are valorized in lignin processing .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural characterization of 3-methyl-2-phenyl-2-cyclopenten-1-one?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC/MS) : Use polar capillary columns (e.g., DB-5, HP-INNOWAX) for separation, coupled with electron ionization (EI) at 70 eV. Retention indices (e.g., KI: 1289) and fragmentation patterns aid in identification .
- NMR Spectroscopy : Employ H and C NMR to resolve signals from the cyclopentenone ring and substituents. For example, the methyl group at C3 and phenyl group at C2 will show distinct chemical shifts in CDCl₃. Compare with NIST reference data for validation .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and aromatic C-H stretches around 3000 cm⁻¹ .
Q. How can researchers synthesize 3-methyl-2-phenyl-2-cyclopenten-1-one with high yield?
- Methodological Answer :
- Friedel-Crafts Acylation : React cyclopentenone derivatives with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimize temperature (40–60°C) and solvent (anhydrous dichloromethane) to minimize side products .
- Cross-Aldol Condensation : Use a ketone precursor (e.g., methylcyclopentenone) and benzaldehyde under basic conditions (NaOH/ethanol). Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Typical yields range from 60–75%, depending on steric effects from the phenyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-methyl-2-phenyl-2-cyclopenten-1-one in Diels-Alder reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich dienophile compatibility. The phenyl group lowers LUMO energy, enhancing reactivity with electron-deficient dienes .
- Transition State Analysis : Use software like Gaussian or ORCA to model activation energies and regioselectivity. For example, meta-substituted dienes may exhibit higher stereochemical control .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in spectral data caused by isomerism in substituted cyclopentenones?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Retention time differences confirm isomer presence .
- Dynamic NMR : Perform variable-temperature H NMR to detect coalescence of signals from interconverting isomers. For example, hindered rotation of the phenyl group may cause splitting .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane and analyzing diffraction patterns .
Q. How should researchers address stability issues during long-term storage of 3-methyl-2-phenyl-2-cyclopenten-1-one?
- Methodological Answer :
- Storage Conditions : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture or light .
- Stability Monitoring : Conduct periodic GC/MS analysis to detect degradation products (e.g., cyclopentenone dimers). Use stabilizers like BHT (0.01% w/w) in non-polar solvents .
- Hazard Mitigation : Follow OSHA/NIOSH guidelines for handling volatile ketones: use fume hoods, PPE (nitrile gloves, safety goggles), and spill kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
